Thromboxan B2-d4

Übersicht

Beschreibung

Thromboxane B2-d4 (TXB2-d4) contains four deuterium atoms at the 3, 3/', 4, and 4/' positions. It is intended for use as an internal standard for the quantification of TXB2 by GC- or LC-mass spectrometry. TXB2 is a stable, biologically inert metabolite formed from the non-enzymatic hydrolysis of TXA2, which has a half-life of about 30 seconds. Urinary analysis of TXB2 accurately reflects intrarenal TXA2 synthesis, while measurement of 11-dehydro and 2,3-dinor thromboxane metabolites gives the best estimate of systemic TXA2 secretion.

Wissenschaftliche Forschungsanwendungen

Kardiale Forschung

Thromboxan B2-d4 wird in der kardiovaskulären Forschung aufgrund seiner Rolle als Biomarker für die Aktivierung von Blutplättchen und Thrombose eingesetzt. Es hilft beim Verständnis der Pathophysiologie der Atherosklerose und der Wirksamkeit von Antithrombozytentherapien . So wird es beispielsweise zur Messung der Unterdrückung der Thromboxan-A2-Biosynthese durch eine Niedrigdosis-Aspirintherapie verwendet, was für die Vorbeugung von Myokardinfarkt und Schlaganfall entscheidend ist .

Entzündungsstudien

Im Bereich der Entzündungen dient this compound als Schlüsselfaktor für entzündungsfördernde Prozesse. Es ist an der Erforschung von Mechanismen beteiligt, die entzündlichen Erkrankungen wie Kolitis und rheumatoider Arthritis zugrunde liegen. Forscher nutzen es, um die Auflösung von Entzündungen und die Rolle von Lipidmediatoren in diesem Prozess zu untersuchen .

Krebsforschung

This compound spielt auch in der Krebsforschung eine wichtige Rolle. Es wird verwendet, um die Rolle von TXA2 bei der Entstehung und Metastasierung von Krebs zu untersuchen. Studien haben gezeigt, dass TXA2 das Tumorwachstum und die Ausbreitung fördern kann, was this compound zu einem wertvollen Instrument macht, um die Auswirkungen von COX-Inhibitoren wie Aspirin auf die Krebsergebnisse zu bewerten .

Pharmakologische Anwendungen

In der Pharmakologie ist this compound entscheidend für die Bewertung der klinischen Pharmakologie der COX-1-Hemmung. Es unterstützt die Bewertung der Arzneimittelwirksamkeit, insbesondere im Zusammenhang mit entzündungshemmenden und antithrombotischen Mitteln . Klinische Studien messen häufig die this compound-Spiegel, um die therapeutische Wirkung von Medikamenten auf die Thrombozytenfunktion und die vaskuläre Gesundheit zu ermitteln .

Biomarkerpotential

This compound hat das Potenzial, als Biomarker für verschiedene Krankheiten zu dienen. Seine Messung in biologischen Flüssigkeiten kann das Risiko für Gefäßerkrankungen bei Patienten angeben und zur Früherkennung und Behandlung von Herz-Kreislauf-Erkrankungen beitragen .

Schlaganfall- und Neurologische Forschung

In der neurologischen Forschung, insbesondere in Bezug auf den ischämischen Schlaganfall, wird this compound verwendet, um die Auswirkungen von Aspirin auf die COX-1-Aktivität in Blutplättchen zu untersuchen. Diese Forschung hilft bei der Entwicklung effektiver Therapien für die Behandlung von Schlaganfällen und beim Verständnis der Rolle von Thromboxan bei zerebrovaskulären Erkrankungen .

Klinische Studien

This compound ist in klinischen Studien entscheidend für die Überwachung des Ansprechens von Patienten auf Behandlungen. Es wird verwendet, um die Wirksamkeit von Interventionen bei Erkrankungen wie Diabetes zu verfolgen, bei denen die Aktivierung von Blutplättchen eine wichtige Rolle bei der Entstehung und den Komplikationen der Krankheit spielt .

Diagnoseentwicklung

Schließlich spielt this compound eine wichtige Rolle bei der Entwicklung diagnostischer Werkzeuge. <a data-citationid="1d1afb19-d2a5-a747-5ee2-fd45484021de-36-group" h="ID=SERP,501

Wirkmechanismus

Target of Action

Thromboxane B2-d4 (TXB2-d4) is an inactive metabolite of Thromboxane A2 (TXA2) . TXA2 is a chemically unstable lipid mediator involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . In human platelets, TXA2 is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway . Therefore, the primary targets of TXB2-d4’s precursor, TXA2, are platelets .

Mode of Action

TXA2 is a pro-thrombotic, chemically unstable prostanoid, mostly synthesized via cyclooxygenase (COX)-1 and released by activated platelets . It stimulates activation of new platelets and increases platelet aggregation .

Biochemical Pathways

The synthesis of TXA2, the active precursor of TXB2-d4, occurs via the COX-1 pathway in human platelets . This pathway involves the conversion of arachidonic acid to TXA2. TXA2 is then spontaneously hydrolyzed to TXB2 . TXA2 is involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .

Pharmacokinetics

TXB2-d4, being an inactive metabolite of TXA2, is almost completely cleared in the urine . The assessment of platelet TXA2 biosynthesis can be performed ex vivo through the measurement of serum TXB2, an index of platelet COX-1 activity, as well as in vivo through the measurement of urinary enzymatic metabolites, a non-invasive index of platelet activation .

Result of Action

The action of TXB2-d4’s precursor, TXA2, results in platelet activation and aggregation . This leads to several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .

Action Environment

The action of TXB2-d4’s precursor, TXA2, can be influenced by various environmental factors. For instance, the use of aspirin, which inhibits the COX-1 enzyme (the source of TXA2 in platelets), can affect the synthesis of TXA2 . Furthermore, the measurement of TXB2 may be a potential biomarker of vascular disease risk in patients treated with aspirin .

Biochemische Analyse

Biochemical Properties

Thromboxane B2-d4 is involved in several biochemical reactions. It is a major derivative of arachidonic acid via the cyclooxygenase (COX)-1 pathway . It interacts with various enzymes and proteins, particularly COX-1, which plays a crucial role in its biosynthesis .

Cellular Effects

Thromboxane B2-d4 itself does not directly influence cell function, as it is an inactive metabolite of Thromboxane A2 . Its precursor, Thromboxane A2, plays a significant role in promoting platelet aggregation, vasoconstriction, and proliferation .

Molecular Mechanism

The molecular mechanism of Thromboxane B2-d4 is closely tied to its precursor, Thromboxane A2. Thromboxane A2 is synthesized via the COX-1 pathway and released by activated platelets . Thromboxane B2-d4 is then formed from the non-enzymatic hydrolysis of Thromboxane A2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thromboxane B2-d4 can change over time. For instance, it has been observed that the synthesis and release of Thromboxane A2, from which Thromboxane B2-d4 is derived, can be time-dependent .

Metabolic Pathways

Thromboxane B2-d4 is involved in the metabolic pathway of Thromboxane A2. It is formed from the non-enzymatic hydrolysis of Thromboxane A2, which is synthesized via the COX-1 pathway .

Transport and Distribution

It is known that Thromboxane A2, the precursor of Thromboxane B2-d4, functions primarily as an autocrine or paracrine mediator in the tissues surrounding its site of production .

Eigenschaften

IUPAC Name |

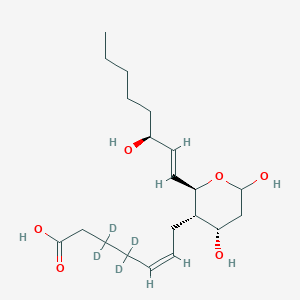

(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+,20?/m0/s1/i5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRNNGPBEPRNAR-LCGOHBJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(O[C@@H]1/C=C/[C@H](CCCCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

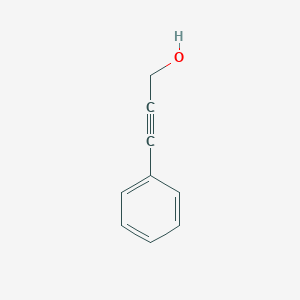

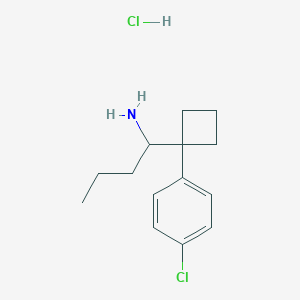

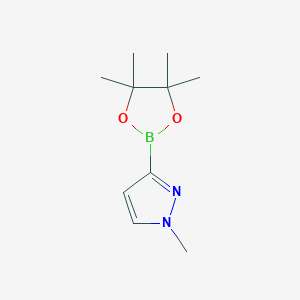

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

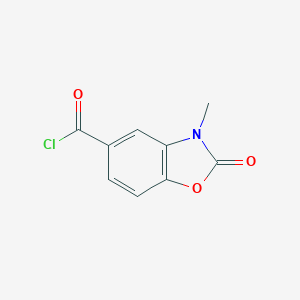

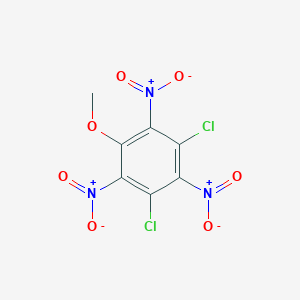

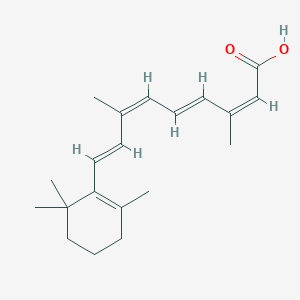

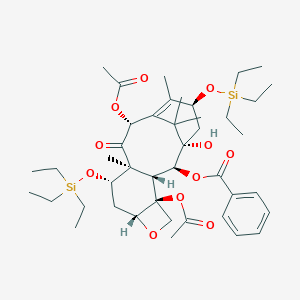

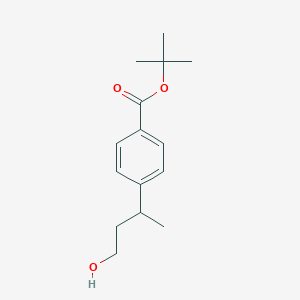

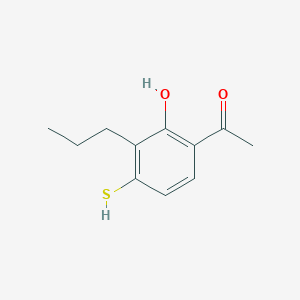

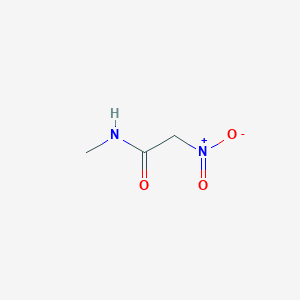

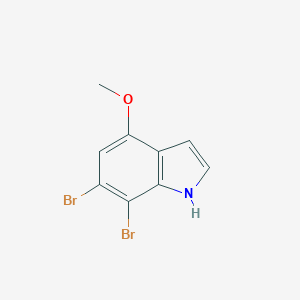

Feasible Synthetic Routes

Q1: The study mentions that hyperoxia reduced 11-dehydro Thromboxane B2-d4 biosynthesis in fecal matter. What is the significance of this finding in the context of gut health?

A1: While the study highlights the reduction of 11-dehydro Thromboxane B2-d4 biosynthesis as a consequence of hyperoxia-induced gut dysbiosis [], it does not delve into the specific role of this compound in gut health. 11-dehydro Thromboxane B2-d4 is a metabolite of Thromboxane B2, a lipid mediator involved in various physiological processes, including platelet aggregation and inflammation. Further research is needed to elucidate the precise function of 11-dehydro Thromboxane B2-d4 in the gut and the implications of its reduction due to hyperoxia.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenzo[a,l]pyrene](/img/structure/B127179.png)